molecular formula C21H42O3 B093554 Propylene glycol monostearate CAS No. 142-75-6

Propylene glycol monostearate

Cat. No.: B093554
CAS No.: 142-75-6
M. Wt: 342.6 g/mol
InChI Key: FKOKUHFZNIUSLW-UHFFFAOYSA-N
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Description

Propylene glycol monostearate is a compound that belongs to the class of esters formed from propylene glycol and stearic acid. It is commonly used as an emulsifier in various food and cosmetic products. This compound is known for its ability to stabilize emulsions, improve texture, and enhance the shelf life of products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propylene glycol monostearate can be synthesized through direct esterification or interesterification. In direct esterification, fatty acids (usually C16/C18) react with propylene glycol in the presence of an acid or alkaline catalyst . The product from direct esterification is a mixture of monoesters and diesters. Interesterification involves heating propylene glycol, fat, and an alkaline catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the direct esterification method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to achieve high yields and purity of the monoester product.

Chemical Reactions Analysis

Types of Reactions: Propylene glycol monostearate undergoes various chemical reactions, including:

    Esterification: Formation of esters from acids and alcohols.

    Hydrolysis: Breaking down of esters into acids and alcohols in the presence of water.

    Oxidation: Reaction with oxidizing agents to form different products.

Common Reagents and Conditions:

    Esterification: Acid or alkaline catalysts, typically conducted at elevated temperatures.

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Hydrolysis: Stearic acid and propylene glycol.

    Oxidation: Various oxidized derivatives depending on the conditions and reagents used.

Scientific Research Applications

Propylene glycol monostearate has a wide range of applications in scientific research:

Mechanism of Action

Propylene glycol monostearate exerts its effects primarily through its emulsifying properties. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. This is achieved by the molecule’s amphiphilic nature, with the hydrophilic propylene glycol moiety interacting with water and the hydrophobic stearic acid moiety interacting with oils .

Comparison with Similar Compounds

Uniqueness: Propylene glycol monostearate is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly effective in stabilizing emulsions in a wide range of products. Its ability to form stable lipid nanoparticles also sets it apart from other emulsifiers .

Properties

IUPAC Name

2-hydroxypropyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h20,22H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOKUHFZNIUSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872292
Record name Propylene glycol 1-monostearate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, white beads or flakes with a faint fatty odour
Record name Propylene glycol stearate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Propylene glycol stearate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water, soluble in alcohol (in ethanol)
Record name Propylene glycol stearate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

142-75-6, 1323-39-3, 8028-46-4
Record name 2-Hydroxypropyl octadecanoate
Source CAS Common Chemistry
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Record name Propylene glycol 1-stearate
Source ChemIDplus
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Record name Propylene glycol monostearate [NF]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, monoester with 1,2-propanediol
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Record name Octadecanoic acid, 2-hydroxypropyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propylene glycol 1-monostearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872292
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Record name Stearic acid, monoester with propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.959
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-hydroxypropyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Octadecanoic acid, monoester with 1,2-propanediol
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Record name PROPYLENE GLYCOL 1-STEARATE
Source FDA Global Substance Registration System (GSRS)
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Record name Propylene glycol stearate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029764
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

50 °C
Record name Propylene glycol stearate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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